5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide is a nitrogen-rich heterocyclic compound that belongs to the 1,2,4-triazole family. Compounds in this family are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:
Intramolecular Cyclo-condensation: This method involves the cyclization of amidoguanidines.
Thermal Condensation: N-cyanoimidates are condensed with hydrazine under thermal conditions.
1,3-Dipolar Cycloaddition: Hydrazonoyl derivatives react with carbodiimides to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The amino and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares a similar triazole core and exhibits comparable biological activities.
1,2,4-Triazole: A simpler triazole derivative with broad applications in pharmaceuticals and agrochemicals.
3-amino-1,2,4-triazole: Another triazole compound used in various chemical syntheses and as an herbicide.
Uniqueness
5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and hydroxy groups allows for versatile chemical modifications, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
3-amino-N-hydroxy-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H3,4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJIMGPCGJBKSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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